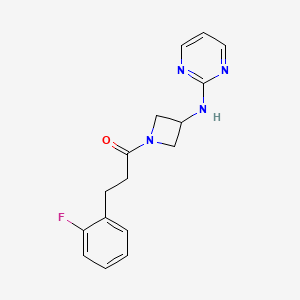

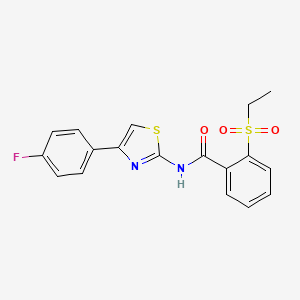

3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related azetidine compounds has been reported in the literature. For instance, the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound with a structure that shares some similarity to the target molecule , was achieved through nucleophilic aromatic nitro-to-fluoro substitution. This process involved conventional heating or microwave activation, indicating that the synthesis of azetidine derivatives can be optimized for efficiency . Another study reported the synthesis of a series of novel azetidin-2-ones, where the structures were confirmed using various spectral techniques, and the reactions were monitored by analytical thin-layer chromatography . These methods could potentially be applied to the synthesis of 3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, suggesting that a similar approach involving careful monitoring and spectral confirmation could be used.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their biological activity. In the case of the compounds synthesized in the studies, spectral techniques such as IR, Mass, and 1H-NMR were used to confirm the structures . These techniques could also be applied to analyze the molecular structure of this compound, ensuring the correct formation of the target compound and the integrity of its molecular framework.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is influenced by their molecular structure. The study involving the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine demonstrated that the compound could be radiolabeled, suggesting that azetidine derivatives can participate in further chemical reactions post-synthesis . This implies that this compound could also be modified or tagged for various applications, depending on the functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are not directly discussed in the provided papers. However, the use of spectral techniques for structure confirmation and the successful docking into the active site of an enzyme, as mentioned in the second study, suggest that these compounds have specific physical and chemical characteristics that enable them to interact with biological targets . The physical properties such as solubility, melting point, and stability of this compound would need to be determined experimentally, while its chemical properties could be inferred from reactivity patterns observed in similar compounds.

Applications De Recherche Scientifique

Medical Imaging Applications

One notable application of related fluorinated compounds is in the development of positron emission tomography (PET) ligands for imaging central nicotinic acetylcholine receptors (nAChRs). For instance, the synthesis and evaluation of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for nAChRs, highlight its promising properties for PET imaging. This compound, due to its high affinity and selectivity, enables the detailed study of nAChRs in the brain, contributing to our understanding of various neurological disorders (Dollé et al., 1998).

Anticancer Applications

Fluorinated coumarin-pyrimidine hybrids have been synthesized and demonstrated potent anticancer activity against human cancer cell lines, including lung carcinoma (A-549) and mammary gland adenocarcinoma (MDA-MB-231). These compounds exhibit significant cytotoxicity, with some showing greater potency than the standard drug Cisplatin. Their mechanism includes DNA cleavage, suggesting a potential pathway for cancer cell inhibition (Hosamani et al., 2015).

Antibacterial and Antifungal Applications

The synthesis of new thienopyridopyrimidine derivatives has demonstrated fungicidal activities, offering a new avenue for addressing plant diseases caused by pathogens like Rhizoctonia solani and Botrytis cinerea. These compounds open up possibilities for developing novel agrochemical agents to protect crops against fungal infections (Liu & He, 2012).

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c17-14-5-2-1-4-12(14)6-7-15(22)21-10-13(11-21)20-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTIZIDKLASCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)